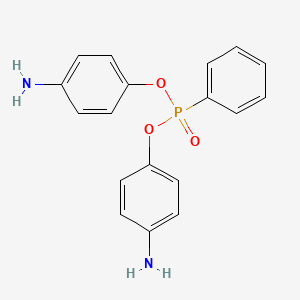
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is a chemical compound with the molecular formula C18H17N2O3P and a molecular weight of 340.31 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group bonded to phenyl and aminophenyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenyl-, bis(4-aminophenyl) ester typically involves the reaction of phenylphosphonic dichloride with 4-aminophenol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aminophenyl compounds .
Aplicaciones Científicas De Investigación
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a flame retardant additive in various materials.
Mecanismo De Acción
The mechanism of action of phosphonic acid, phenyl-, bis(4-aminophenyl) ester involves its interaction with specific molecular targets. The aminophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phosphonic acid ester group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminophenyl)phosphonic acid: This compound has a similar structure but lacks the ester group, making it less versatile in certain applications.
Phosphonic acid, P-phenyl-, bis(4-hydroxyphenyl) ester: This compound has hydroxyl groups instead of amino groups, which alters its reactivity and applications.
Uniqueness
Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is unique due to its combination of phosphonic acid ester and aminophenyl groups, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
2420-91-9 |
|---|---|
Fórmula molecular |
C18H17N2O3P |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
4-[(4-aminophenoxy)-phenylphosphoryl]oxyaniline |
InChI |
InChI=1S/C18H17N2O3P/c19-14-6-10-16(11-7-14)22-24(21,18-4-2-1-3-5-18)23-17-12-8-15(20)9-13-17/h1-13H,19-20H2 |
Clave InChI |
QMMNVVISTDJDIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
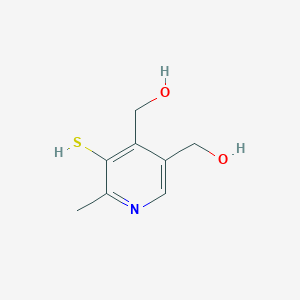
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
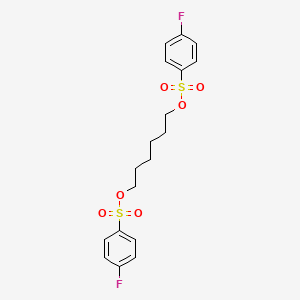

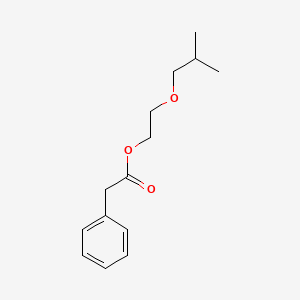

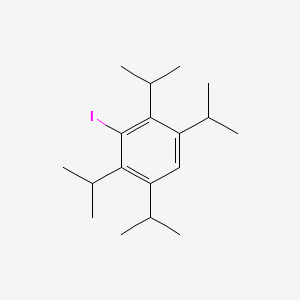
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
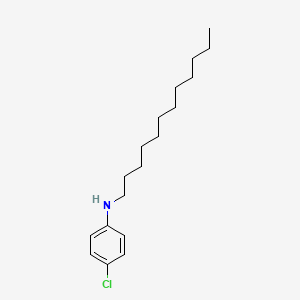
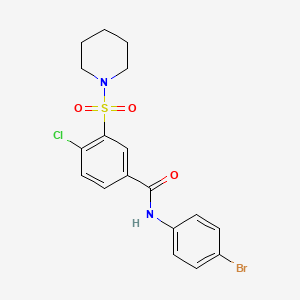

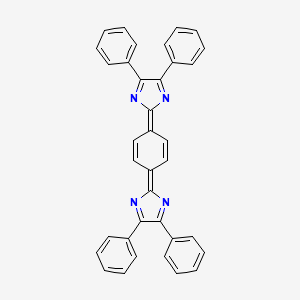
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
